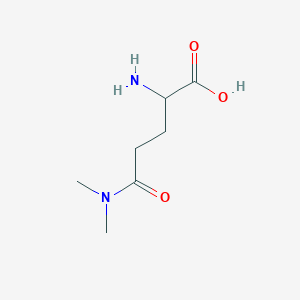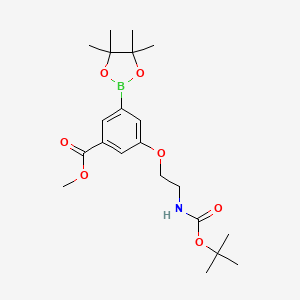
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that features a combination of functional groups, including a tert-butoxycarbonyl (Boc) protected amine, an ethoxy group, and a boronate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification reactions involving benzoic acid derivatives and methanol in the presence of acid catalysts.
Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Attachment of the Ethoxy Group: The ethoxy group is introduced via nucleophilic substitution reactions, where an appropriate ethoxy-containing reagent reacts with the benzoate core.
Formation of the Boronate Ester: The boronate ester is formed by reacting the benzoate derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted amines.
科学的研究の応用
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and functional groups.
作用機序
The mechanism of action of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with molecular targets through its functional groups. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors.
類似化合物との比較
Similar compounds include other boronate esters and Boc-protected amines. Compared to these compounds, Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
List of Similar Compounds
Phenylboronic Acid: A simple boronic acid used in organic synthesis.
Boc-Protected Amino Acids: Commonly used in peptide synthesis.
Pinacol Boronate Esters: Widely used in Suzuki-Miyaura cross-coupling reactions.
This compound’s unique combination of functional groups makes it a valuable tool in both academic research and industrial applications.
特性
分子式 |
C21H32BNO7 |
|---|---|
分子量 |
421.3 g/mol |
IUPAC名 |
methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C21H32BNO7/c1-19(2,3)28-18(25)23-9-10-27-16-12-14(17(24)26-8)11-15(13-16)22-29-20(4,5)21(6,7)30-22/h11-13H,9-10H2,1-8H3,(H,23,25) |
InChIキー |
XCZAOSQGSKTXBQ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCNC(=O)OC(C)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



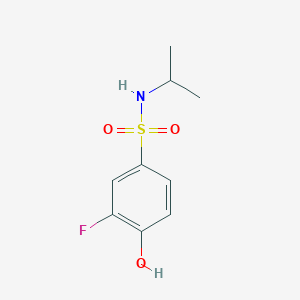
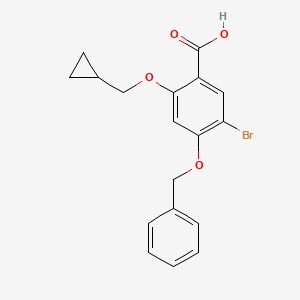
![4-Amino-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidine](/img/structure/B13720947.png)
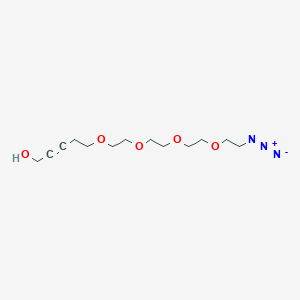

![1-[1-(4-Biphenylyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720972.png)
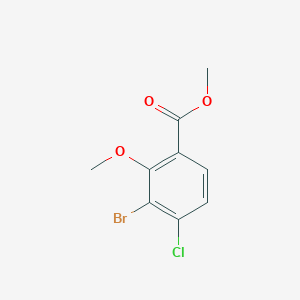
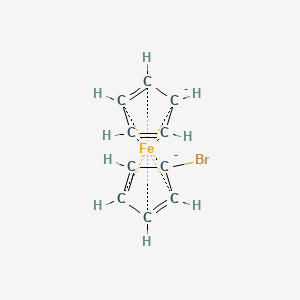
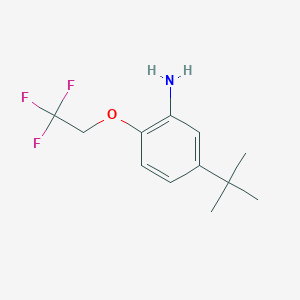
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)ethenyl]phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide](/img/structure/B13720999.png)
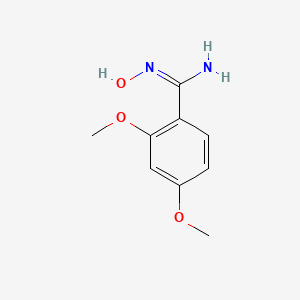
![N-(4-methyl-2-oxochromen-7-yl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B13721010.png)
